Molecular Weight Reduction of 7.1% vs. Methylene-Linked Analog Enhances Fraction of sp3 (Fsp3) Efficiency
The target compound (1142210-63-6) has a molecular weight of 184.28 g/mol, which is 14.03 g/mol (7.1%) lower than its closest structural analog, N-methyl-N-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine (CAS 933760-18-0, MW: 198.31 g/mol). This reduction is achieved by eliminating the benzylic methylene linker while retaining identical heteroatom functionality [1]. For procurement strategies focused on lead-like or fragment-based libraries, the lower MW of the target compound is a quantifiable advantage, as it directly contributes to improved ligand efficiency metrics (e.g., LEAN) when elaborated into larger lead molecules.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 184.28 g/mol |
| Comparator Or Baseline | N-methyl-N-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine: 198.31 g/mol |
| Quantified Difference | 14.03 g/mol (7.1% reduction) |
| Conditions | Computed molecular weight based on molecular formula (C₁₀H₂₀N₂O vs. C₁₁H₂₂N₂O) |
Why This Matters
A 7% lower molecular weight is a critical differentiator for fragment-based screening and lead optimization programs where efficiency metrics directly correlate with project progression.
- [1] PubChem. (2026). N-methyl-N-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine (Compound Summary: CID 25219599). National Library of Medicine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/25219599 View Source
